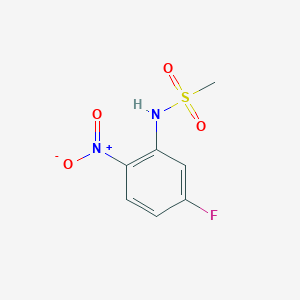
N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoro-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Major Products Formed
Reduction: N-(5-amino-2-nitrophenyl)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-fluoro-2-nitrophenyl)methanesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is used . The pathways involved often include the inhibition of enzyme activity or the modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Activité Biologique
N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a nitro group and a fluoro group on the aromatic ring, which contribute to its unique reactivity and biological properties. The synthesis typically involves the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.
Synthetic Route
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 5-fluoro-2-nitroaniline, methanesulfonyl chloride | Triethylamine, solvent | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been noted for its potential as an inhibitor or modulator in various biological systems. The compound's nitro group can undergo reduction to form an amino group, which may enhance its binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, inhibitors targeting the Nek2 kinase have shown promise in suppressing tumor growth. Inhibition of Nek2 activity has been linked to apoptosis in various cancer cell lines, suggesting that similar sulfonamide compounds could exhibit comparable effects .
Neuropharmacological Effects
This compound and related compounds have been investigated for their effects on serotonin receptors. Specifically, they demonstrate antagonist activity at the 5-HT6 receptor, which is implicated in several neurological disorders, including anxiety and depression. This receptor's modulation could provide therapeutic avenues for treating obesity and type II diabetes as well .
Case Studies
- Antitumor Activity : A study involving small-molecule inhibitors targeting Nek2 demonstrated significant growth suppression in cancer cell lines when treated with compounds structurally related to this compound. The findings suggest that these compounds could serve as a basis for developing new cancer therapies .
- Serotonin Receptor Modulation : Research indicated that certain sulfonamide derivatives exhibit low nanomolar affinity for the 5-HT6 receptor, highlighting their potential use in treating central nervous system disorders. These findings underscore the relevance of this compound in neuropharmacology .
Propriétés
IUPAC Name |
N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBXCAWTYKANIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













